[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine
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Overview
Description
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C10H13FN2 and a molecular weight of 180.23 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to a cyclobutyl group, which is further connected to a methanamine group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyridine Ring: The fluoropyridine ring is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyridine ring.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the cyclobutyl ring through a reductive amination reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring .
Scientific Research Applications
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities and interactions with biological targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.
Mechanism of Action
The mechanism of action of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The cyclobutyl and methanamine groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[1-(3-Chloropyridin-4-yl)cyclobutyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[1-(3-Bromopyridin-4-yl)cyclobutyl]methanamine: Similar structure but with a bromine atom instead of fluorine.
[1-(3-Iodopyridin-4-yl)cyclobutyl]methanamine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties can enhance the compound’s biological activity and make it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
[1-(3-fluoropyridin-4-yl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWJQMSVDQEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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